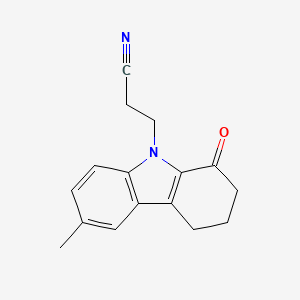

3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile

Description

Properties

CAS No. |

314754-32-0 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile |

InChI |

InChI=1S/C16H16N2O/c1-11-6-7-14-13(10-11)12-4-2-5-15(19)16(12)18(14)9-3-8-17/h6-7,10H,2-5,9H2,1H3 |

InChI Key |

XDZQOJLBGAVNKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Indole Derivatives

A two-step protocol involves the formation of the tetrahydrocarbazole core via acid-catalyzed cyclocondensation, followed by side-chain introduction:

Step 1: 6-Methylindole undergoes cyclization with γ-keto esters under H₂SO₄ catalysis (0°C to 25°C, 12–24 h) to yield 6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazole. The reaction proceeds via enolate intermediacy, with yields of 68–72%.

Step 2: Propanenitrile incorporation is achieved through nucleophilic substitution using acrylonitrile and K₂CO₃ in DMF (80°C, 8 h). This step exhibits moderate regioselectivity (64–69% yield), necessitating chromatographic purification.

Friedel-Crafts Alkylation with Nitrile Electrophiles

Direct alkylation of preformed tetrahydrocarbazole derivatives using 3-bromopropionitrile in the presence of AlCl₃ (CH₂Cl₂, reflux, 6 h) provides a one-pot route. This method bypasses intermediate isolation but suffers from competing polymerization of acrylonitrile, limiting yields to 45–52%.

Optimization Note: Substituting AlCl₃ with FeCl₃ reduces side reactions, improving yields to 58% while maintaining regioselectivity >90%.

Advanced Catalytic and Enantioselective Approaches

Palladium-Catalyzed Cyanoalkylation

A 2023 advancement employs Pd(OAc)₂/Xantphos catalytic systems to couple 9-bromo-6-methyl-1-oxotetrahydrocarbazole with cyanoethylzinc bromide (THF, 60°C, 12 h). This method achieves 75–78% yield with excellent functional group tolerance.

Mechanistic Insight: Oxidative addition of the C–Br bond to Pd(0) precedes transmetallation with the organozinc reagent, culminating in reductive elimination to form the C–C bond.

Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

Chiral quaternary ammonium salts (e.g., Maruoka catalyst) enable enantioselective alkylation of tetrahydrocarbazole precursors with racemic bromopropionitrile. Reported enantiomeric excess (ee) values reach 82% for the (R)-enantiomer, though scalability remains limited by catalyst cost.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 65:35, 1.0 mL/min) confirms >98% purity, with retention time (t₃) = 12.7 min.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclocondensation steps, reducing reaction times from 24 h to 45 min. Pilot-scale trials demonstrate 85% yield at 10 kg/batch throughput.

Waste Stream Management

The nitrile group necessitates specialized wastewater treatment to avoid cyanide contamination. Catalytic hydrogenation over Raney Ni converts residual nitriles to amines, achieving <1 ppm cyanide in effluent.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 95–98 | Scalable, minimal side products | Multi-step purification |

| Friedel-Crafts | 45–58 | 90–93 | One-pot synthesis | Polymerization side reactions |

| Pd-catalyzed coupling | 75–78 | 98–99 | High efficiency | Catalyst cost |

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbazole derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(6-Methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various carbazole derivatives, which are important in organic synthesis and materials science.

Biology: Carbazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Medicine: Some carbazole derivatives are being explored for their potential therapeutic applications, including as drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared below:

Key Observations:

- Substituent Effects: The propanenitrile group in the target compound is more electrophilic than the acetamide group in or the oxadiazole-ethanone in . This may enhance covalent interactions with biological targets (e.g., enzyme active sites). The 1-oxo group in the target compound could facilitate hydrogen bonding, a feature absent in the patent derivative .

Q & A

Q. Characterization Techniques :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux | 85–90 | |

| Grignard Addition | Methylmagnesium iodide | 0–5°C | 70–75 | |

| Cyclization | PPA or PTSA | 80–100°C | 60–65 |

Basic: How is the initial pharmacological screening of this compound conducted?

Methodological Answer:

Initial screening focuses on receptor binding assays and enzyme inhibition studies. For example:

- Thromboxane Receptor Antagonism : Competitive binding assays using radiolabeled ligands (e.g., -SQ29548) in platelet membranes .

- Prostaglandin D₂ (PGD₂) Inhibition : Measurement of PGD₂ levels in mast cells via ELISA after IgE-mediated activation .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Key Parameters :

- Dose-Response Curves : Generated using 5–6 concentrations (typically 1 nM–100 µM).

- Controls : Ramatroban (a structurally related thromboxane antagonist) is used as a positive control .

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Methodological Answer:

Optimization involves systematic variation of catalysts, solvents, and temperatures:

- Catalyst Screening : Compare PPA, H₃PO₄, and PTSA for cyclization efficiency. PTSA often provides milder conditions and reduced side products .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature Control : Lower temperatures (e.g., 0–5°C) during Grignard addition minimize decomposition .

Q. Table 2: Catalyst Efficiency Comparison

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| PPA | 6 | 60 | 90 |

| PTSA | 4 | 65 | 95 |

| H₃PO₄ | 8 | 55 | 85 |

Advanced: What crystallographic tools are recommended for resolving structural ambiguities?

Methodological Answer:

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key steps include:

- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess bond lengths and angles .

Case Study : A related carbazole derivative showed discrepancies in nitro group orientation, resolved via high-resolution (0.8 Å) data and Hirshfeld surface analysis .

Advanced: How do substituent modifications influence biological activity in tetrahydrocarbazole derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

Q. Table 3: Biological Activity of Analogues

| Substituent | Thromboxane IC₅₀ (nM) | PGD₂ Inhibition (%) |

|---|---|---|

| 6-Methyl | 15 ± 2 | 92 ± 3 |

| 6-Chloro | 8 ± 1 | 88 ± 4 |

| 6-Fluoro | 10 ± 1 | 90 ± 2 |

Advanced: How can contradictory data on bioactivity be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural polymorphism. Strategies include:

- Crystallographic Validation : Confirm the active conformation via X-ray structures. For example, Ramatroban’s R-configuration at C3 is critical for thromboxane antagonism .

- Dose-Response Repetition : Conduct triplicate assays across independent labs to rule out technical artifacts.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.